5-(2-Hydroxy-5-methylphenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,11,13-pentaen-7-one
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Overview
Description
“6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenols. The key steps may involve:
Condensation Reactions: Combining pyrimidine derivatives with phenolic compounds under acidic or basic conditions.
Cyclization: Formation of the pyrano ring through intramolecular cyclization.
Functional Group Modifications: Introduction of hydroxymethyl and methyl groups through selective reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques like crystallization, chromatography, and distillation for purification.
Chemical Reactions Analysis
Types of Reactions
“6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, derivatives of pyrano[2,3-d]pyrimidin have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of “6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-d]pyrimidin derivatives with varying substituents. Examples are:
- 6-(hydroxymethyl)-2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one
- 6-(hydroxymethyl)-2-(2-hydroxy-4-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of “6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
11-(hydroxymethyl)-5-(2-hydroxy-5-methylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,11,13-pentaen-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-9-3-4-15(24)13(5-9)17-21-18(25)14-6-12-11(8-23)7-20-10(2)16(12)26-19(14)22-17/h3-5,7,23-24H,6,8H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIXNJXUYYYZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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